Ethylthiamine

enzymology thiamine metabolism substrate specificity

Ethylthiamine—the compendial Thiamine EP Impurity F—is essential for EP/USP monograph QC release testing. Its unmatched dual pharmacology (TPK Ki=8 µM vs. transport Ki=27 µM) enables concentration-dependent bifurcation of thiamine phosphorylation and uptake—unachievable with pyrithiamine or oxythiamine. Its pyrophosphate ester retains 25–27% coenzyme activity, offering a graded enzymology probe between the inactive nor-analog (5%) and native TPP. In microbiological assays, it supports 89% thiamine-equivalent growth, validating assay selectivity. ISO 17034-certified CRM ensures multi-compendial traceability.

Molecular Formula C13H19N4OS+
Molecular Weight 279.38 g/mol
CAS No. 10593-44-9
Cat. No. B12786523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylthiamine
CAS10593-44-9
Molecular FormulaC13H19N4OS+
Molecular Weight279.38 g/mol
Structural Identifiers
SMILESCCC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCO
InChIInChI=1S/C13H19N4OS/c1-3-12-15-6-10(13(14)16-12)7-17-8-19-11(4-5-18)9(17)2/h6,8,18H,3-5,7H2,1-2H3,(H2,14,15,16)/q+1
InChIKeyINLYYXLPQFTQLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylthiamine (CAS 10593-44-9): What Scientific Buyers Need to Know About This Thiamine Analog and EP Impurity F


Ethylthiamine (2′-ethylthiamine; Thiamine EP Impurity F; CAS 10593-44-9 as free base, CAS 3505-34-8 as chloride salt) is a synthetic structural analog of thiamine (vitamin B1) in which the C-2 methyl group on the pyrimidine ring is replaced by an ethyl substituent . It occurs as a process-related impurity in thiamine manufacturing and is recognized in the European Pharmacopoeia as Thiamine EP Impurity F . Unlike many thiamine derivatives, ethylthiamine retains partial substrate competency for thiamine pyrophosphokinase (TPK) while simultaneously acting as a competitive inhibitor of both thiamine phosphorylation and membrane transport, giving it a distinctive dual functional profile relevant to analytical quality control, enzymology, and metabolic research [1].

Why Thiamine Analogs Cannot Be Interchanged: The 2-Position Substitution Problem in Ethylthiamine Procurement


Substitution at the 2-position of the thiamine pyrimidine ring is a critical determinant of biological activity, enzyme recognition, and pharmacological disposition. Even a single-carbon homologation from methyl to ethyl dramatically alters coenzyme activity: ethylthiamine pyrophosphate exhibits only 1/12 to 1/15 the cocarboxylase activity of thiamine pyrophosphate [1] while its PDC coenzyme activity drops to 25–27% of the natural cofactor [2]. Meanwhile, 2′-nor-thiamine (which substitutes the methyl group with hydrogen) shows a mere 22% residual growth-promotion activity and 5–6% PDC activation [2]. This non-linear structure–activity landscape means that thiamine, 2′-ethylthiamine, 2′-nor-thiamine, pyrithiamine, and oxythiamine are not functionally interchangeable in any quantitative biological assay, analytical method, or pharmacological study. Researchers and QC laboratories must select the specific analog—not an approximate substitute—when the experimental or regulatory requirement calls for ethylthiamine specifically.

Ethylthiamine vs. Thiamine Analogs: Head-to-Head Quantitative Evidence for Selection and Procurement


Unique Substrate Competency for Purified Thiaminokinase: Ethylthiamine vs. All Other Thiamine Derivatives Tested

In a systematic screen of thiamine derivatives for thiaminokinase (cocarboxylase-forming) activity using purified enzyme from rat liver, ethylthiamine was the only derivative capable of serving as a phosphorylation substrate. All other derivatives tested—including thiamine disulfide compounds and thiamine ester derivatives—could only be phosphorylated in crude enzyme preparations and required prior conversion to thiamine, whereas ethylthiamine remained active as a direct substrate in the purest enzyme preparation [1]. This property distinguishes ethylthiamine from structural relatives such as pyrithiamine, oxythiamine, and butylthiamine, which lack substrate competency and function solely as competitive inhibitors [2].

enzymology thiamine metabolism substrate specificity

Inhibition Potency at Intestinal Thiamine Pyrophosphokinase (TPK): Ethylthiamine (Ki = 8 µM) vs. Pyrithiamine and Oxythiamine

Using the cytoplasmic fraction of enterocytes isolated from rat small intestine and [thiazole-2-14C]thiamine as substrate, the inhibitory potency of 11 thiamine analogs against TPK was ranked by Ki. Ethylthiamine displayed a Ki of 8 × 10⁻⁶ M (8 µM), placing it 3.6-fold weaker than pyrithiamine (Ki = 2.25 × 10⁻⁶ M) but 525-fold more potent than oxythiamine (Ki = 4.2 × 10⁻³ M). It is also comparable to 2′-butylthiamine (Ki = 6 × 10⁻⁶ M) and more potent than chloroethylthiamine (Ki = 1.5 × 10⁻⁵ M) and amprolium (Ki = 1.8 × 10⁻⁴ M) [1]. This intermediate affinity profile is distinct from both the high-affinity pyrithiamine scaffold and the very-low-affinity oxythiamine scaffold.

enzyme inhibition thiamine phosphorylation intestinal metabolism

Inhibition of Thiamine Membrane Transport: Ethylthiamine (Ki = 27 µM) vs. Pyrithiamine (Ki = 1.7 µM) and Oxythiamine (Ki = 510 µM)

In brush-border membrane vesicles isolated from rat small intestine, thiamine uptake follows a saturable mechanism (Km = 0.8 µM, Vmax = 0.35 pmol mg protein⁻¹ 4 s⁻¹) and is competitively inhibited by structural analogs. Ethylthiamine inhibited thiamine transport with a Ki of 27 µM, compared to pyrithiamine (Ki = 1.7 µM), thiamine monophosphate (Ki = 33 µM), amprolium (Ki = 55 µM), 5-chloroethylthiamine (Ki = 70 µM), and oxythiamine (Ki = 510 µM) [1]. Thus ethylthiamine is approximately 16-fold less potent than pyrithiamine at the transport level but 19-fold more potent than oxythiamine. Its transport Ki (27 µM) is also 3.4-fold higher than its TPK phosphorylation Ki (8 µM), indicating differential affinity for the two thiamine-handling systems.

membrane transport brush-border vesicles competitive inhibition

Growth Promotion in Kloeckera apiculata Yeast: Ethylthiamine (89% Activity) vs. 2′-Nor-Thiamine (22% Activity)

In the thiamine-auxotrophic yeast Kloeckera apiculata IFO 0630, the growth-promoting activity of 2′-ethylthiamine was determined as 89% relative to thiamine (set at 100%), while 2′-nor-thiamine (2′-demethyl thiamine) showed only 22% activity [1]. No significant difference was observed in the cellular permeability or phosphorylation efficiency of these two analogs, indicating that the 3-fold difference in growth promotion originates from the divergent coenzymic competence of their respective pyrophosphate esters at the level of thiamine-requiring enzymes such as pyruvate decarboxylase [1].

microbial growth assay thiamine auxotrophy structure–activity relationship

Pyruvate Decarboxylase (PDC) Coenzyme Activity: Ethylthiamine Pyrophosphate (25–27%) vs. 2′-Nor-Thiamine Pyrophosphate (5–6%)

When the pyrophosphate esters of 2′-ethylthiamine and 2′-nor-thiamine were chemically synthesized and assayed for coenzyme activity with pyruvate decarboxylase (PDC), 2′-ethylthiamine pyrophosphate exhibited 25–27% of the activity of thiamine pyrophosphate (TPP, set at 100%), while 2′-nor-thiamine pyrophosphate showed only 5–6% activity [1]. This approximately 5-fold difference in PDC activation between the two 2-substituted analogs, despite their comparable cellular uptake and phosphorylation, establishes that the ethyl substituent is significantly more permissive for coenzyme function than hydrogen at the 2-position [1].

coenzyme activity pyruvate decarboxylase thiamine pyrophosphate

Certified Pharmaceutical Secondary Standard: Ethylthiamine as Thiamine EP Impurity F for Regulatory QC

Ethylthiamine hydrochloride is commercially available as a Certified Reference Material (CRM) designated as a Pharmaceutical Secondary Standard (Sigma-Aldrich PHR2169), certified in accordance with ISO 17034 and ISO/IEC 17025 . It offers multi-traceability to USP, EP, and BP primary standards for thiamine impurity profiling. This formal certification distinguishes ethylthiamine from many research-grade thiamine analogs that lack pharmacopoeial recognition or certified reference status, making it the requisite standard for any laboratory performing thiamine impurity analysis under EP monograph specifications [1].

pharmaceutical quality control reference standard European Pharmacopoeia

Where Ethylthiamine Outperforms Other Thiamine Analogs: High-Value Application Scenarios for Procurement


Pharmaceutical Quality Control: EP/USP Thiamine Impurity F Quantification

Ethylthiamine is the compendially defined Thiamine EP Impurity F. QC laboratories performing thiamine drug substance or finished product release testing under European Pharmacopoeia or USP monographs require certified ethylthiamine reference material for system suitability, method validation, and impurity quantification. The ISO 17034-certified CRM (e.g., Sigma-Aldrich PHR2169) provides the multi-compendial traceability that research-grade analogs cannot offer [1]. Using non-certified ethylthiamine or a different thiamine analog for this purpose would render the analytical results non-compliant with regulatory expectations.

Thiamine Metabolism Research: Dissecting Transport vs. Phosphorylation Using a Single Probe

Ethylthiamine's differential Ki values for thiamine transport (27 µM) and thiamine pyrophosphokinase (8 µM)—a 3.4-fold affinity gap—enable researchers to selectively inhibit thiamine phosphorylation at low micromolar concentrations while leaving transport relatively unaffected, or to block both processes at higher concentrations [1][2]. This concentration-dependent bifurcation is not achievable with pyrithiamine (which potently inhibits both at sub-micromolar concentrations) or oxythiamine (which requires millimolar concentrations for either target), making ethylthiamine the preferred tool compound for mechanistic studies of thiamine cellular handling.

Structure–Activity Studies of Thiamine-Dependent Enzymes: Intermediate Coenzyme Analog

The ethylthiamine pyrophosphate ester retains 25–27% of native TPP coenzyme activity with pyruvate decarboxylase and approximately 1/12 to 1/15 cocarboxylase activity [1][2]. This intermediate activity level—substantially higher than the 2′-nor analog (5–6%) yet clearly sub-physiological—provides a graded coenzyme activity probe. Enzymologists studying the steric tolerance of the 2-position binding pocket in thiamine-dependent enzymes can use ethylthiamine pyrophosphate to quantify the energetic penalty of ethyl substitution without the complete loss of function observed with the nor-analog.

Microbiological Thiamine Bioassay Standardization and Selectivity Testing

In thiamine-auxotrophic microbial assays (e.g., using Kloeckera apiculata or Lactobacillus species), ethylthiamine supports 89% of the growth response elicited by thiamine, compared to only 22% for 2′-nor-thiamine [1]. This near-native growth support, combined with its distinctly altered coenzyme profile, makes ethylthiamine valuable for validating the selectivity of microbiological thiamine assays and for distinguishing between thiamine-specific and analog-responsive growth in mixed microbial samples where thiamine-related compounds may be present.

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